R-(-)-O-Desmethyl-Venlafaxine-d6
Description
Contextualization within Venlafaxine (B1195380) and O-Desmethyl-Venlafaxine Metabolism Research
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of depression and anxiety disorders. nih.gov Following administration, venlafaxine undergoes extensive first-pass metabolism in the liver. fda.gov The primary metabolic pathway is O-demethylation, a process predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, which converts venlafaxine into its major and pharmacologically active metabolite, O-desmethylvenlafaxine (ODV). pharmgkb.orgpharmgkb.org ODV itself is an approved antidepressant drug known as desvenlafaxine (B1082). pharmgkb.org
The concentration of venlafaxine and ODV in the body can vary significantly between individuals, in part due to genetic variations in the CYP2D6 enzyme. pharmgkb.org This variability underscores the importance of accurately measuring the levels of both the parent drug and its active metabolite for therapeutic drug monitoring (TDM) and pharmacokinetic studies. nih.govnih.gov
Rationale for Deuterated Analog Utilization in Chemical and Biological Sciences
The use of stable isotope-labeled compounds, particularly those substituted with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen), is a well-established practice in analytical chemistry and drug metabolism studies. nih.goviris-biotech.de The key advantage of using deuterated analogs lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference can slow down the rate of metabolic reactions that involve the cleavage of this bond. patsnap.com
In the context of drug analysis, deuterated compounds like R-(-)-O-Desmethyl-Venlafaxine-d6 serve as ideal internal standards for quantitative analysis using mass spectrometry (MS). iris-biotech.delumiprobe.com Because the deuterated standard is chemically identical to the analyte of interest (the non-deuterated form), it behaves similarly during sample preparation, extraction, and chromatographic separation. nih.gov However, due to its higher mass, it can be distinguished from the non-deuterated compound by the mass spectrometer. nih.gov This co-elution and differential detection allow for highly accurate and precise quantification, as any variations or losses during the analytical process will affect both the analyte and the internal standard equally, thus canceling each other out. thermofisher.com
Overview of Academic Research Utility as a Stable Isotope-Labeled Standard
This compound is primarily used as an internal standard in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of R-(-)-O-desmethylvenlafaxine in biological matrices such as plasma and urine. caymanchem.comnih.gov The development of sensitive and selective assays for the simultaneous determination of venlafaxine and its metabolites is essential for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.govnih.gov
By enabling precise measurement, this compound facilitates a deeper understanding of:
The pharmacokinetic profiles of venlafaxine and its metabolites. nih.gov
The influence of genetic polymorphisms (e.g., in CYP2D6) on drug metabolism and patient response. pharmgkb.org
The potential for drug-drug interactions. fda.gov
The use of deuterated internal standards like this compound is considered the gold standard in quantitative bioanalysis, contributing to the reliability and robustness of clinical and preclinical research findings. nih.gov
Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | (R)-4-(2-(bis(methyl-d3)amino)-1-(1-hydroxycyclohexyl)ethyl)phenol |
| CAS Number | 1062609-96-4 |
Properties
CAS No. |
1062609-96-4 |
|---|---|
Molecular Formula |
C16H19D6NO2 |
Molecular Weight |
269.37 |
Purity |
0.98 |
Related CAS |
142761-11-3 (unlabelled) |
Synonyms |
(R)-4-(2-(bis(methyl-d3)amino)-1-(1-hydroxycyclohexyl)ethyl)pheno |
tag |
Venlafaxine Impurities |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies for R O Desmethyl Venlafaxine D6
Strategies for Deuteration of O-Desmethyl-Venlafaxine Derivatives
The deuteration of O-desmethylvenlafaxine (ODV) to produce the d6 variant specifically targets the two methyl groups on the tertiary amine. The chemical name, (R)-4-(2-(bis(methyl-d3)amino)-1-(1-hydroxycyclohexyl)ethyl)phenol, confirms that each methyl group is substituted with three deuterium (B1214612) atoms. cleanchemlab.com The primary strategy to achieve this involves the introduction of deuterated methyl groups during the synthesis.
A common and effective method is the use of deuterated methylating agents. google.com For instance, the synthesis can be designed to react a suitable precursor, the N-desmethyl or N,N-didesmethyl analog of R-(-)-O-Desmethyl-Venlafaxine, with a deuterated methyl source like methyl-d3 iodide (CD₃I) or dimethyl-d6 sulfate. google.com
Another viable pathway is through reductive amination. The synthesis of non-deuterated O-desmethylvenlafaxine can be achieved by the dimethylation of an amino intermediate using formaldehyde (B43269) and formic acid. frontiersin.orgnih.gov A deuterated equivalent of this process can be employed using deuterated reagents such as formaldehyde-d2 (CD₂O) and/or formic acid-d2 (DCOOD). This method, known as the Eschweiler-Clarke reaction, can be adapted to introduce the two methyl-d3 groups.
The choice of deuteration strategy depends on factors like the availability and cost of deuterated reagents, reaction efficiency, and the potential for isotopic scrambling. nih.govassumption.edu The goal is to achieve high isotopic incorporation at the desired positions without compromising the structural integrity of the rest of the molecule. researchgate.net
Enantioselective Synthesis of the R-(-) Isomer and Stereochemical Control
Venlafaxine (B1195380) and its primary metabolite, O-desmethylvenlafaxine, are chiral compounds, existing as R-(-) and S-(+) enantiomers. nih.gov These enantiomers exhibit different pharmacological activities; the R-enantiomer of venlafaxine inhibits both norepinephrine (B1679862) and serotonin (B10506) reuptake, while the S-enantiomer is more selective for serotonin. nih.govnih.gov Therefore, producing the specific R-(-) isomer of O-Desmethyl-Venlafaxine-d6 requires a synthesis with stringent stereochemical control.
Several approaches can be employed to achieve high enantiomeric purity:
Asymmetric Synthesis: This involves building the chiral center into the molecule from the start using chiral catalysts or auxiliaries. One reported method for the asymmetric synthesis of venlafaxine involves Sharpless asymmetric epoxidation, which can produce the desired enantiomer with very high enantiomeric excess (ee >99%). google.com
Chemoenzymatic Synthesis: This strategy uses enzymes to perform stereoselective reactions. For example, the asymmetric synthesis of venlafaxine has been accomplished using (S)-hydroxynitrile lyase for the stereoselective creation of cyanohydrins, followed by a lipase-catalyzed kinetic resolution. google.com
Chiral Resolution: This method involves synthesizing the racemic mixture of O-desmethylvenlafaxine and then separating the enantiomers. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
The success of the synthesis is measured by the enantiomeric excess (% ee), which quantifies the purity of the desired enantiomer over the unwanted one. Modern methods aim for an ee of greater than 99% to ensure the stereochemical integrity of the final product. google.com
Analytical Techniques for Assessing Isotopic Enrichment and Purity
Ensuring the quality of R-(-)-O-Desmethyl-Venlafaxine-d6 requires a suite of advanced analytical techniques to confirm its chemical purity, enantiomeric purity, and isotopic enrichment. bvsalud.org The combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is fundamental to this characterization process. researchgate.netrsc.org
High-Resolution Mass Spectrometry (HR-MS): This is the primary technique for determining isotopic enrichment. By analyzing the full scan mass spectrum, the relative abundances of the desired deuterated compound (d6) and its less-deuterated isotopologues (d0 to d5) can be integrated and calculated. rsc.org For quantitative studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This involves monitoring specific precursor-to-product ion transitions, which for ODV is m/z 264.2 → 107.1. nih.gov For the d6 analogue, the precursor ion would be m/z 270.4.
Chiral Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a chiral stationary phase are used to separate the R-(-) and S-(+) enantiomers and determine the enantiomeric excess (% ee). nih.gov
The table below summarizes the key analytical methods and their roles in the quality assessment of this compound.
| Analytical Technique | Parameter Assessed | Principle of Measurement |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Purity / Enrichment (%) | Measures the mass-to-charge ratio of ions with high precision, allowing for the differentiation and quantification of various isotopologues based on their mass defects. rsc.org |
| LC-MS/MS (MRM) | Chemical Purity (%), Identity | Selectively monitors specific precursor-to-product ion transitions, providing high sensitivity and specificity for quantifying the analyte and any impurities. nih.govnih.gov |
| ¹H and ¹³C NMR Spectroscopy | Structural Integrity, Position of Deuterium Labels | Analyzes the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and the specific sites of isotopic labeling. rsc.orgnih.gov |
| Chiral HPLC/UPLC | Enantiomeric Excess (% ee) | Utilizes a chiral stationary phase to physically separate the R and S enantiomers, allowing for their individual quantification and the determination of enantiomeric purity. nih.gov |
Scale-Up Considerations for Research Material Production
Transitioning the synthesis of this compound from a laboratory-bench scale to a larger production scale for research materials presents several challenges. nih.gov The complexity of the molecule, involving both isotopic labeling and stereochemical control, requires meticulous process development and optimization.
Key considerations for scale-up include:
Cost and Availability of Starting Materials: Deuterated reagents, such as methyl-d3 iodide or deuterated solvents, are significantly more expensive than their non-deuterated counterparts. nih.govassumption.edu The economic viability of the synthesis at a larger scale depends on efficient use of these materials.
Process Robustness and Control: The synthetic route must be robust and reproducible. Each reaction step must be optimized to ensure that high yields and purity are maintained at a larger scale. This includes tight control over reaction parameters like temperature, pressure, and reaction time. nih.gov
Maintaining Purity: It is critical to maintain both high isotopic enrichment and high enantiomeric excess during scale-up. Impurities that are negligible at a small scale can become significant problems in larger batches. Purification methods, such as chromatography and crystallization, must be scalable and effective. nih.govgoogle.com
Quality Management and Documentation: For producing high-quality research-grade material, a comprehensive quality management system is necessary. This includes rigorous in-process controls and final product testing to ensure that each batch meets the required specifications for identity, purity, and isotopic enrichment, as documented in a Certificate of Analysis. cleanchemlab.comnih.gov
The successful scale-up of this synthesis is an exercise in managing the trade-offs between cost, efficiency, and the stringent quality requirements for a complex, multi-faceted chemical standard. assumption.edu
Advanced Analytical Methodologies and Bioanalytical Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification
LC-MS/MS has become the gold standard for quantifying drugs and their metabolites in biological samples due to its high sensitivity, selectivity, and speed. In this context, R-(-)-O-Desmethyl-Venlafaxine-d6 is indispensable for correcting analytical variability during sample processing and analysis.
The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. The goal is to achieve a short analysis time with high resolution and sensitivity for both the analyte (O-desmethylvenlafaxine) and its deuterated internal standard.
Chromatographic Conditions: Separation is typically performed using reverse-phase chromatography. An ultra-performance liquid chromatography (UPLC) system often provides faster and more efficient separation compared to conventional HPLC. nih.govnih.gov Key parameters are selected to ensure the internal standard co-elutes with the analyte, or elutes very closely, to compensate for any matrix effects. nih.gov
Table 1: Example of Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| LC System | UPLC with an autosampler |
| Column | ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm) nih.govnih.gov |
| Mobile Phase | Isocratic elution with water (containing 2 mM ammonium (B1175870) acetate) and acetonitrile (B52724) (20:80, v/v) nih.govnih.gov |
| Flow Rate | 0.3 mL/min nih.govnih.gov |
| Column Temperature | 35 °C nih.gov |
| Injection Volume | 7 µL nih.gov |
| Total Run Time | < 2 minutes nih.gov |
Mass Spectrometric Conditions: Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. nih.govnih.gov The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each compound. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 6 Daltons higher than that of the unlabeled O-desmethylvenlafaxine, while the product ion may be the same or different depending on the fragmentation pattern. nih.gov
Table 2: Optimized Mass Spectrometric Parameters for ODV and its d6 Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
|---|---|---|---|
| O-Desmethylvenlafaxine (ODV) | 264.2 | 107.1 | 200 nih.govnih.gov |
| O-Desmethylvenlafaxine-d6 (ODV-d6) | 270.4 (or 284.4 for Venlafaxine-d6*) | 107.1 (or 121.0 for Venlafaxine-d6*) | 200 nih.govnih.gov |
Note: Data for ODV-d6 specifically can vary; some studies use Venlafaxine-d6 as the internal standard for both Venlafaxine (B1195380) and ODV analysis, with a transition of m/z 284.4 → 121.0. nih.govnih.gov The principle remains the same, utilizing a stable isotope-labeled standard.
For a bioanalytical method to be used in preclinical studies, it must undergo rigorous validation in line with regulatory guidelines to prove its reliability. nih.gov this compound is a key component in this validation process, used to demonstrate the method's linearity, accuracy, precision, selectivity, and stability.
Linearity is assessed by analyzing calibration standards prepared by spiking known concentrations of the analyte (O-desmethylvenlafaxine) into a blank biological matrix (e.g., rat or rabbit plasma). nih.govnih.gov A fixed concentration of the internal standard, this compound, is added to all standards. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte's concentration. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99. nih.gov
Table 3: Example of Calibration Curve Parameters for O-desmethylvenlafaxine (ODV) using a d6-labeled internal standard
| Parameter | Finding |
|---|---|
| Matrix | Rat Plasma nih.gov |
| Calibration Range | 10–2000 ng/mL nih.gov |
| Regression Equation | y = ax + b (where y = peak area ratio) |
| Weighing Factor | 1/concentration² nih.gov |
| Correlation Coefficient (r²) | > 0.99 nih.gov |
Accuracy (closeness to the true value) and precision (reproducibility) are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in the biological matrix. The internal standard corrects for procedural losses or instrument fluctuations. The acceptance criteria for preclinical studies are typically that the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ). nih.gov
Table 4: Representative Intra-Day and Inter-Day Precision and Accuracy Data for ODV Quantification
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 10 | < 20% | 80-120% | < 20% | 80-120% |
| Low (LQC) | 30 | < 15% | 85-115% | < 15% | 85-115% |
| Medium (MQC) | 800 | < 15% | 85-115% | < 15% | 85-115% |
| High (HQC) | 1600 | < 15% | 85-115% | < 15% | 85-115% |
(Data synthesized from typical validation report findings for ODV using a deuterated internal standard). nih.govnih.gov
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing at least six different batches of blank biological matrix to check for interfering peaks at the retention times of the analyte and the internal standard. nih.gov
The matrix effect is the alteration of ionization efficiency due to co-eluting matrix components. It is assessed by comparing the peak response of the analyte and internal standard in a post-extraction spiked matrix sample to their response in a neat solution. The stable isotope-labeled internal standard is crucial here, as it co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and quantification. nih.gov
The stability of the analyte in the biological matrix must be evaluated under conditions that mimic sample handling and storage. This compound is used as the internal standard in the analysis of these stability samples. Key stability tests include:
Freeze-Thaw Stability: Assesses stability after multiple cycles of freezing and thawing. nih.gov
Bench-Top Stability: Determines stability at room temperature for a period reflecting sample handling time. nih.gov
Post-Preparative Stability: Evaluates stability of the processed samples in the autosampler. nih.gov
Long-Term Stability: Confirms stability in frozen storage over an extended period. nih.gov
The stock solutions of both the analyte and the internal standard, this compound, must also be proven stable under their storage conditions (e.g., for 10 days at 4°C). nih.gov
Table 5: Summary of Stability Evaluation for ODV in Rat Plasma
| Stability Test | Condition | Result |
|---|---|---|
| Freeze-Thaw Stability | Three cycles | Stable nih.gov |
| Bench-Top Stability | 7.5 hours at room temperature | Stable nih.gov |
| Post-Preparative Stability | 24 hours in autosampler | Stable nih.gov |
| Stock Solution Stability | 10 days at 4°C | Stable nih.gov |
Sample Preparation Techniques for Preclinical and Bioanalytical Studies
Effective sample preparation is paramount for removing interfering substances and concentrating the analyte of interest from complex biological samples. The choice of technique depends on the matrix, the analyte's properties, and the subsequent analytical method. For the analysis of O-desmethylvenlafaxine using its deuterated counterpart as an internal standard, several methods are employed.
Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. It relies on the partitioning of compounds between a solid sorbent and a liquid mobile phase. For O-desmethylvenlafaxine and its deuterated internal standard, various SPE cartridges and protocols can be utilized, often employing cation-exchange or reversed-phase mechanisms due to the basic nature of the analyte.
A typical SPE protocol would involve conditioning the cartridge, loading the pre-treated biological sample (e.g., plasma or urine), washing away interferences, and finally eluting the analyte and internal standard with an appropriate solvent. The selection of the sorbent and solvents is optimized to maximize recovery and minimize matrix effects.
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of O-desmethylvenlafaxine, a basic compound, the pH of the aqueous sample is often adjusted to a basic pH to ensure the analyte is in its non-ionized, more organic-soluble form.
Common organic solvents used for the LLE of O-desmethylvenlafaxine and its deuterated internal standard include ethyl acetate, diethyl ether, or a mixture of hexane (B92381) and isoamyl alcohol. After vortexing and centrifugation to separate the phases, the organic layer containing the analyte and internal standard is evaporated and the residue is reconstituted in a solvent compatible with the analytical instrument.
Protein Precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. This is often achieved by adding an organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to the sample. The precipitating agent denatures the proteins, causing them to aggregate and fall out of solution.
Following the addition of the precipitating agent and the internal standard, the sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, which contains the analyte and internal standard, can then be directly injected into the analytical system or subjected to further cleanup steps if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While less common than liquid chromatography-based methods for this particular analyte, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of O-desmethylvenlafaxine. This technique requires the analyte to be volatile and thermally stable. Often, derivatization is necessary to increase the volatility and improve the chromatographic properties of polar compounds like O-desmethylvenlafaxine. Derivatizing agents such as silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) are used to convert the polar functional groups into less polar, more volatile derivatives. This compound would serve as the internal standard in such analyses, co-eluting with the derivatized analyte and providing a basis for accurate quantification.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Approaches for Chiral Analysis
The enantiomers of O-desmethylvenlafaxine can exhibit different pharmacological activities and metabolic profiles. Capillary Electrophoresis (CE) is a powerful separation technique with high efficiency, making it well-suited for chiral separations. When coupled with mass spectrometry (CE-MS), it provides both separation and sensitive detection. For the chiral analysis of O-desmethylvenlafaxine, chiral selectors, such as cyclodextrins, are added to the background electrolyte in the capillary. smolecule.com These selectors form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities and thus their separation. This compound can be used as an internal standard in these assays to ensure the accuracy of the quantification of the R-enantiomer. smolecule.com
Role as an Internal Standard in High-Throughput Bioanalytical Workflows
In high-throughput bioanalytical workflows, which are common in drug discovery and development, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results. This compound is an ideal internal standard for the quantification of R-O-desmethylvenlafaxine for several reasons. Its chemical and physical properties are nearly identical to the analyte, meaning it behaves similarly during sample preparation and chromatographic separation. However, its mass is distinct due to the deuterium (B1214612) atoms, allowing it to be differentiated from the analyte by the mass spectrometer. This co-elution and differential detection minimize the impact of matrix effects and variations in instrument response, leading to highly reliable quantification in a high-throughput setting.
Applications in Preclinical Pharmacokinetic and Drug Metabolism Research
Preclinical Pharmacokinetic Profiling in In Vivo Animal Models
R-(-)-O-Desmethyl-Venlafaxine-d6 and similar deuterated standards are indispensable for preclinical pharmacokinetic studies in animal models. researchgate.net These studies provide essential preliminary data on the behavior of a drug and its metabolites before human clinical trials. researchgate.net The use of an internal standard like O-Desmethyl-Venlafaxine-d6 allows for accurate and precise measurements via methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgnih.gov
The accurate quantification of venlafaxine (B1195380) and its primary active metabolite, O-desmethylvenlafaxine (ODV), is fundamental to understanding its pharmacological activity. Deuterated internal standards, including Venlafaxine-d6 and O-Desmethylvenlafaxine-d6, are employed in bioanalytical methods to ensure reliability. frontiersin.orgnih.gov High-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS) methods have been developed for the simultaneous stereoselective analysis of venlafaxine and ODV enantiomers in plasma. nih.gov These methods demonstrate high sensitivity and linearity, with calibration curves for R-(-)-VEN and S-(+)-VEN being linear in the range of 5.0-400 ng/ml and for R-(-)-ODV and S-(+)-ODV in the range of 4.0-280 ng/ml. nih.gov The limit of detection for venlafaxine enantiomers is typically around 1.0 ng/ml and for ODV enantiomers is 1.5 ng/ml. nih.gov
Pharmacokinetic studies in various laboratory animals, including mice, rats, dogs, and rhesus monkeys, have characterized the ADME properties of venlafaxine. nih.gov After administration, venlafaxine undergoes extensive first-pass metabolism, resulting in its major metabolite, ODV. nih.gov The absolute bioavailability of venlafaxine varies significantly across species, being low in rats (12.6%) and rhesus monkeys (6.5%) and moderate in dogs (59.8%). nih.gov Species differences are also observed in the elimination half-life, which is longer in dogs and monkeys (2-4 hours) compared to rodents (approximately 1 hour). nih.gov In mice, rats, and dogs, exposure to venlafaxine increases more than proportionally with the dose, suggesting that its elimination pathways can become saturated. nih.gov In most animal models studied, the systemic exposure to the bioactive metabolite ODV is less than that of the parent compound, venlafaxine. nih.govsemanticscholar.org Notably, ODV was not detected in dogs or measurable in rhesus monkeys following venlafaxine administration. nih.govsemanticscholar.org
Pharmacokinetic Parameters of Venlafaxine in Laboratory Animals
| Animal Species | Administration Route | Absolute Bioavailability (%) | Elimination Half-Life (t½) | Key Findings |
|---|---|---|---|---|
| Mouse | Intragastric (i.g.) | 11.6% nih.gov | ~2 hours nih.gov | Exposure decreased with repeated dosing. nih.gov |
| Rat | i.v. / i.g. | 12.6% nih.gov | ~1 hour nih.gov | High clearance and large volume of distribution. nih.gov |
| Dog | i.v. / i.g. | 59.8% nih.gov | 2-4 hours nih.gov | ODV was not detected. nih.gov |
| Rhesus Monkey | i.v. / i.g. | 6.5% nih.gov | 2-4 hours nih.gov | ODV was not measurable. nih.gov |
The pharmacokinetics of venlafaxine are stereoselective, meaning the two enantiomers, R-(-)-venlafaxine and S-(+)-venlafaxine, are handled differently by the body. nih.gov This stereoselectivity extends to its metabolism, leading to different plasma concentrations of the R- and S-enantiomers of both the parent drug and its metabolites. nih.gov While much of the detailed stereoselective research has been conducted in humans, preclinical animal models are used to initially investigate these differences. The differential pharmacological activities of the enantiomers—with R-venlafaxine inhibiting both serotonin (B10506) and norepinephrine (B1679862) reuptake and S-venlafaxine being more selective for serotonin—underscore the importance of these studies. nih.govresearchgate.net
In Vitro and Ex Vivo Drug Metabolism Investigations
In vitro studies using systems like human liver microsomes are essential for identifying the specific enzymes responsible for a drug's metabolism and for characterizing the kinetics of those biotransformations.
Venlafaxine is extensively metabolized, primarily through O-demethylation and N-demethylation pathways. clinpgx.org The major metabolic pathway is the O-demethylation of venlafaxine to its active metabolite, O-desmethylvenlafaxine (ODV). This reaction is predominantly catalyzed by the cytochrome P450 isozyme CYP2D6. clinpgx.orgclinpgx.orgnih.gov In individuals who are poor metabolizers for CYP2D6, ODV plasma concentrations are still detectable, which suggests a minor role for other enzymes in this pathway; in-vitro experiments point to the involvement of CYP2C19. clinpgx.orgnih.gov
The N-demethylation of venlafaxine to N-desmethylvenlafaxine (NDV) is a minor pathway catalyzed by multiple CYP isozymes, including CYP3A4, CYP2C9, and CYP2C19. clinpgx.orgclinpgx.org Further metabolism of ODV and NDV leads to the formation of N,O-didesmethylvenlafaxine (DDV). clinpgx.org In vitro studies have shown that venlafaxine and desvenlafaxine (B1082) (ODV) have a low potential to inhibit the activity of major CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, suggesting a low risk of metabolic drug-drug interactions. clinpgx.orgnih.govmedworksmedia.com
CYP Isozymes in Venlafaxine Metabolism
| Metabolic Pathway | Primary Metabolite | Major CYP Isozyme(s) | Minor CYP Isozyme(s) |
|---|---|---|---|
| O-demethylation | O-Desmethylvenlafaxine (ODV) | CYP2D6 clinpgx.orgclinpgx.orgnih.gov | CYP2C19, CYP2C9 clinpgx.org |
| N-demethylation | N-Desmethylvenlafaxine (NDV) | CYP3A4 clinpgx.orgclinpgx.org | CYP2C9, CYP2C19 clinpgx.orgclinpgx.org |
| Secondary Metabolism | N,O-Didesmethylvenlafaxine (DDV) | CYP2C19, CYP2D6, CYP3A4 clinpgx.org | - |
The metabolism of venlafaxine is markedly stereoselective. In vitro and in vivo studies have demonstrated that CYP2D6, the primary enzyme for O-demethylation, preferentially metabolizes the R-(-)-enantiomer of venlafaxine. researchgate.net This leads to a significantly higher oral clearance of R-(-)-venlafaxine compared to S-(+)-venlafaxine in individuals with normal CYP2D6 function (extensive metabolizers). researchgate.net In contrast, the N-demethylation of venlafaxine to NDV, which is mediated by CYP3A4, does not appear to be stereoselective. researchgate.net Some research also indicates that CYP2C19 may favor the S-enantiomer during metabolism. nih.gov This enzymatic preference results in different enantiomeric ratios of venlafaxine and its metabolites in the plasma, which is influenced by an individual's genetic polymorphisms for CYP2D6 and CYP2C19. nih.gov
Isotope Tracer Applications in Metabolic Pathway Elucidation and Flux Analysis
Metabolic flux analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of reactions within a metabolic network nih.govmedchemexpress.comnih.gov. Stable isotope tracers are central to MFA, as they allow researchers to follow the flow of atoms through interconnected biochemical pathways nih.govcreative-proteomics.com.
In the context of drug metabolism, administering this compound allows for the investigation of its own metabolic fate. By measuring the rate of disappearance of the labeled parent compound and the rate of appearance of its labeled metabolites over time, researchers can calculate the flux through specific biotransformation pathways.
For instance, the conversion of O-desmethylvenlafaxine to its O-glucuronide conjugate is a significant metabolic route . By using this compound as a tracer, it is possible to quantify the rate of this specific glucuronidation reaction in vivo or in vitro (e.g., using liver microsomes). This provides a dynamic view of metabolic activity that goes beyond simple concentration measurements. The labeling pattern of a metabolite is determined by the flux-weighted average of its substrates' labeling patterns, providing quantitative insights into the relative contributions of converging metabolic pathways nih.govnih.gov. This quantitative data is crucial for understanding how factors like genetic polymorphisms (e.g., in CYP2D6 or UGT enzymes) or drug-drug interactions might alter the metabolic clearance of O-desmethylvenlafaxine researchgate.net.
Table 2: Compound Names
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | ODV-d6 |
| O-Desmethylvenlafaxine | ODV, Desvenlafaxine |
| Venlafaxine | VEN |
| N-Desmethylvenlafaxine | NDV |
| N,O-Didesmethylvenlafaxine | DDV, NODV |
Forensic and Toxicological Analytical Research Applications
Methodologies for Detection and Quantification in Biological Specimens for Forensic Purposes
The detection and quantification of venlafaxine (B1195380) and its primary metabolite, O-desmethylvenlafaxine (ODV), are crucial in forensic toxicology to investigate potential drug-related fatalities, intoxications, and drug-facilitated crimes. nih.govnih.gov Various analytical methods have been developed and validated for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent and robust technique. pharmacokinetica.rutandfonline.comnih.gov
These methods are applied to a range of biological specimens, including:
Blood (whole blood, plasma, and serum) nih.govnih.govresearchgate.netnih.gov
Oral fluid nih.gov
Tissues nih.gov
Sample preparation is a critical first step and typically involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes from the complex biological matrix. tandfonline.comnih.gov Chromatographic separation is then employed to separate venlafaxine, ODV, and other potential interfering substances before they enter the mass spectrometer for detection and quantification. nih.gov
Several validated LC-MS/MS methods have demonstrated high sensitivity and specificity for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in various biological matrices. pharmacokinetica.rutandfonline.com These methods are essential for establishing the concentration of these compounds, which can be critical in legal investigations.
Utility as an Internal Standard in Forensic Bioanalysis
In quantitative bioanalysis, an internal standard is a compound added to a sample in a known concentration to enable the precise measurement of the analyte of interest. aptochem.comchiron.no The ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector. aptochem.comchiron.no
R-(-)-O-Desmethyl-Venlafaxine-d6 , as a deuterated internal standard, is exceptionally well-suited for the quantification of O-desmethylvenlafaxine. caymanchem.comnih.gov Here's why it is invaluable in forensic bioanalysis:
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate results. clearsynth.com Because the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences similar matrix effects. aptochem.com By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be effectively corrected, ensuring accurate quantification. clearsynth.com
Compensation for Analyte Loss: During the multi-step process of sample preparation (extraction, evaporation, and reconstitution), some of the analyte can be lost. chiron.no The deuterated internal standard is subject to the same losses. chiron.no Therefore, the ratio of the analyte to the internal standard remains constant, allowing for accurate calculation of the initial analyte concentration.
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of the analytical method. aptochem.comclearsynth.com It accounts for variations in injection volume, ionization efficiency, and instrument response, leading to more reliable and reproducible results, which are paramount in forensic investigations. aptochem.com
The table below summarizes the key analytical parameters from a representative study utilizing a deuterated internal standard for the analysis of venlafaxine and its metabolite.
| Analyte | Internal Standard | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Inter-day Precision (%) |
| Venlafaxine | Venlafaxine-d6 | Rat Plasma | - | - | - |
| O-Desmethylvenlafaxine | Venlafaxine-d6 | Rat Plasma | - | - | - |
LLOQ: Lower Limit of Quantification
Data from a study on the UPLC-MS/ESI method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in rat plasma. nih.gov
Advanced Research Perspectives and Future Directions
Exploration of Novel Spectroscopic and Chromatographic Techniques for Enhanced Resolution
The accurate separation and quantification of drug enantiomers are critical for understanding their individual contributions to therapeutic effects. For venlafaxine (B1195380) and its metabolites, various analytical methods have been established, but the pursuit of enhanced resolution continues to drive innovation.
A review of existing methods highlights the use of liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), as well as capillary electrophoresis, for the enantioselective analysis of venlafaxine and its metabolites. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), such as amylose-derived columns, has proven effective for separating the enantiomers of venlafaxine and its analogs. nih.govchiralpedia.com
Future research will likely focus on the application of ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) for even faster and more efficient chiral separations. registech.comyoutube.com The development of novel CSPs with improved selectivity and the use of advanced mass spectrometry techniques will further enhance the resolution and sensitivity of these methods. R-(-)-O-Desmethyl-Venlafaxine-d6 serves as an indispensable tool in the validation of these new techniques, providing a stable, isotopically labeled internal standard for precise quantification. glpbio.comclearsynth.comcaymanchem.com
| Technique | Description | Application to Venlafaxine/Metabolites | Reference |
|---|---|---|---|
| HPLC with Chiral Stationary Phases (CSPs) | Uses a stationary phase with chiral selectors to separate enantiomers based on differential interactions. | Effective for direct enantioselective separation of venlafaxine and its analogs. Amylose-derived CSPs like Chiralpak AD have shown good results. | nih.gov |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. | Widely used for the simultaneous determination of venlafaxine and its metabolites in biological matrices like plasma and whole blood. | nih.govnih.govnih.gov |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary tube. | A recognized method for the enantioselective analysis of venlafaxine and its chiral metabolites. | nih.gov |
| UPLC-MS/MS | An advancement of HPLC using smaller particle size columns for faster and more efficient separations. | Developed for rapid and sensitive determination of venlafaxine and O-desmethylvenlafaxine in rat plasma. | nih.gov |
Development of Advanced Methodologies for Stereoselective Bioanalysis and Metabolism Studies
The metabolism of venlafaxine is stereoselective, primarily mediated by the CYP2D6 enzyme, which converts the R- and S-enantiomers of venlafaxine to their corresponding O-desmethyl metabolites. nih.govnih.gov This stereoselectivity underscores the need for advanced bioanalytical methods that can distinguish between and accurately quantify the individual enantiomers in biological samples.
The development of robust, validated stereoselective methods using LC-MS/MS is a key area of research. One such method successfully determined the S- and R-enantiomers of venlafaxine and its three demethylated metabolites in human plasma and whole blood. nih.govdiva-portal.org These methods are essential for detailed pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.
The use of this compound as an internal standard is fundamental to the accuracy and precision of these advanced methodologies. clearsynth.com It allows for the correction of variability during sample extraction and ionization in the mass spectrometer, ensuring reliable quantification. clearsynth.comnih.gov Future advancements may include the development of dried blood spot (DBS) methods for less invasive sampling and the automation of sample preparation to increase throughput for large-scale clinical and research studies.
| Parameter | Value | Context | Reference |
|---|---|---|---|
| Venlafaxine Bioavailability (Mouse) | 11.6% (intragastric) | Indicates significant first-pass metabolism. | nih.gov |
| Venlafaxine Terminal Half-Life (Mouse) | ~2 hours | Pharmacokinetic study in freely moving mice. | nih.gov |
| AUC Ratio (ODV/VEN) (Mouse) | 18% (IV), 39% (intragastric) | Shows the relative exposure of the metabolite to the parent drug. | nih.gov |
| Venlafaxine Clearance (Human) | ~72-81 L/h | Estimated typical values from a population pharmacokinetic model. | nih.gov |
| ODV Clearance (Human) | ~18-25 L/h |
Potential Applications in Proteomics and Metabolomics Research for Drug-Induced Perturbations
"Omics" technologies, such as proteomics and metabolomics, offer a systems-level view of how drugs affect biological systems. The application of these technologies in pharmacology can uncover novel mechanisms of action, identify biomarkers of efficacy and toxicity, and provide insights into inter-individual differences in drug response.
In this context, stable isotope-labeled compounds like this compound are invaluable research tools. isotope.com In metabolomics, this deuterated standard can be used in "tracer" studies to map the specific metabolic fate of the R-enantiomer of O-desmethylvenlafaxine. This allows for the identification of previously unknown metabolites and provides a quantitative understanding of how this specific enantiomer perturbs endogenous metabolic pathways. hmdb.ca
In the field of proteomics, which investigates the full complement of proteins in a cell or tissue, the pure R-(-)-enantiomer is crucial for identifying specific protein interactions. Techniques such as affinity purification combined with mass spectrometry can be used to pull down the protein targets and off-targets that bind specifically to the R-enantiomer. Understanding these differential interactions compared to the S-enantiomer is key to elucidating the molecular basis for their distinct pharmacological profiles. The use of deuterium (B1214612) labeling in general has been shown to be a robust method for analyzing proteome-wide turnover kinetics, a technique that could be adapted to study the specific cellular responses to R-(-)-O-Desmethyl-Venlafaxine. nih.gov
Q & A
Q. What are the validated analytical methods for quantifying R-(-)-O-Desmethyl-Venlafaxine-d6 in biological matrices?
Methodological Answer: Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards (e.g., This compound itself) to enhance precision. Validate parameters per ICH guidelines: linearity (1–100 ng/mL), limit of detection (LOD: 0.3 ng/mL), and inter-day accuracy (±10%) . Include matrix effects studies (e.g., plasma protein binding) to account for biological variability.
Q. How can researchers optimize synthesis protocols for this compound to minimize isotopic dilution?
Methodological Answer: Employ chiral synthetic routes using deuterated precursors (e.g., deuterium oxide in catalytic hydrogenation). Monitor reaction intermediates via nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions. Purity thresholds (>98% by HPLC) and isotopic enrichment (>99.5% by mass spectrometry) must be validated to prevent pharmacokinetic interference .
Q. What stability-indicating assays are recommended for this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with reverse-phase HPLC to track degradation products (e.g., oxidation impurities). Use photostability chambers (ICH Q1B) to assess UV-light sensitivity. Data should include degradation kinetics (Arrhenius plots) and impurity profiling aligned with USP standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across preclinical models?
Methodological Answer: Apply species-specific cytochrome P450 inhibition assays (e.g., CYP2D6 vs. CYP3A4) to identify interspecies metabolic discrepancies. Cross-validate findings using in vitro hepatocyte models and in vivo radiolabeled tracer studies. Triangulate data with pharmacokinetic modeling (e.g., non-compartmental analysis) to reconcile half-life variations .
Q. What experimental designs mitigate chiral inversion artifacts in this compound pharmacokinetic studies?
Methodological Answer: Implement chiral stationary-phase HPLC (CSP-HPLC) to separate enantiomers post-administration. Validate assay specificity using circular dichroism (CD) spectroscopy. In study design, include control groups with racemic mixtures to quantify inversion rates. Statistical models (ANOVA with post-hoc tests) should account for enantiomeric interconversion kinetics .
Q. How can researchers address conflicting data on this compound receptor binding affinity across assay platforms?
Methodological Answer: Standardize receptor-binding assays (e.g., radioligand displacement) using consistent membrane preparations (e.g., HEK293 cells expressing human SERT/NET). Control for deuterium isotope effects by comparing Ki values of deuterated vs. non-deuterated analogs. Meta-analysis frameworks (e.g., PRISMA) should reconcile variability in reported IC50 values .
Q. What strategies improve detection limits for this compound in trace-level environmental exposure studies?
Methodological Answer: Couple solid-phase extraction (SPE) with ultra-high-performance LC-MS/MS (UHPLC-MS/MS). Optimize ionization parameters (e.g., ESI+ mode) and employ scheduled multiple reaction monitoring (sMRM) for enhanced sensitivity. Validate against EPA guidelines for recovery rates (85–115%) and matrix spike reproducibility .
Methodological Frameworks for Rigorous Inquiry
- PICO Framework : Use Population (e.g., rodent models), Intervention (dose ranges), Comparison (non-deuterated analogs), and Outcomes (AUC, Cmax) to structure pharmacokinetic studies .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible deuterated precursors), Novel (e.g., isotope effect studies), Ethical (IACUC compliance), and Relevant (translational neuropharmacology) .
- Triangulation : Combine HPLC, NMR, and computational docking to validate metabolite identification .
Common Pitfalls to Avoid
- Isotopic Interference : Failing to account for deuterium-induced shifts in chromatographic retention times .
- Chiral Purity Neglect : Overlooking enantiomeric ratios in stability studies, leading to skewed pharmacokinetic data .
- Assay Variability : Inconsistent cell lines or buffer conditions in receptor-binding assays, causing irreproducible results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
